N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
CAS No.: 892380-32-4
Cat. No.: VC4270664
Molecular Formula: C29H28N4O5S
Molecular Weight: 544.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892380-32-4 |
|---|---|
| Molecular Formula | C29H28N4O5S |
| Molecular Weight | 544.63 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C29H28N4O5S/c1-4-37-20-11-9-19(10-12-20)31-25(35)16-39-29-23-13-22-18(15-34)14-30-17(2)26(22)38-28(23)32-27(33-29)21-7-5-6-8-24(21)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35) |
| Standard InChI Key | SJQWTYLPEFUBQG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC |
Introduction
N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound characterized by its unique structural features, including a triazatricyclo framework and multiple functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Preparation Methods
The synthesis of this compound likely involves multiple steps, including the formation of the triazatricyclo structure and the attachment of various functional groups. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations. Industrial production would require optimization of the synthetic route to ensure high yield and purity, possibly involving large-scale reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions and Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate. The triazatricyclo structure may be reduced under specific conditions using reducing agents such as lithium aluminum hydride. The ethoxyphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions with electrophiles like halogens.
Types of Reactions
-
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
-
Reduction: The triazatricyclo structure may be reduced under specific conditions.
-
Substitution: The ethoxyphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume